REACTION_CXSMILES
|
[C:1]1([C:7]([CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:17]([CH2:24][CH2:25][NH:26]C1C=CC=CC=1)C1C=CC=CC=1>C1(C)C(C)=CC=CC=1>[C:1]1([C:7]2[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[N:17][CH:24]=[CH:25][N:26]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)CCNC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Bis-phenyl pyrazine was prepared
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Type
|
TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silicagel, hexane:ethyl acetate, 95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C(=NC=CN1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 160.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |